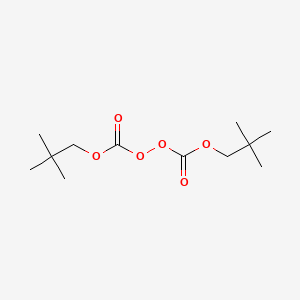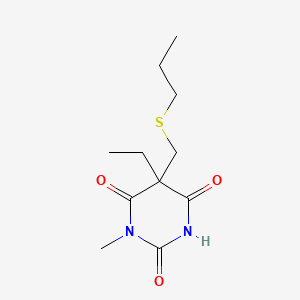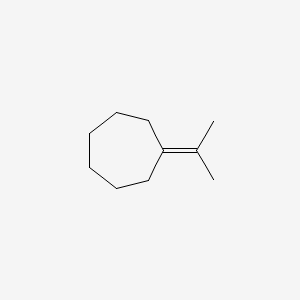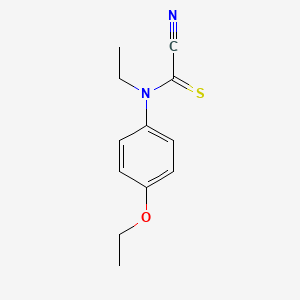
Dineopentylperoxydicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dineopentylperoxydicarbonate is an organic peroxide compound with the chemical formula C10H18O6. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its high thermal stability and effectiveness in initiating polymerization at relatively low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dineopentylperoxydicarbonate can be synthesized through the reaction of neopentyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions and to ensure the stability of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure consistent quality and yield. The process includes the careful handling of reactive intermediates and the use of advanced cooling systems to manage the exothermic reactions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dineopentylperoxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including the polymerization of vinyl monomers and the cross-linking of polymers .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. Common reagents used in conjunction with this compound include vinyl monomers such as styrene and methyl methacrylate. The reaction conditions often involve temperatures ranging from 50°C to 100°C, depending on the specific application .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which subsequently initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction .
Scientific Research Applications
Dineopentylperoxydicarbonate has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties. In the field of materials science, it is used to create cross-linked polymers with enhanced mechanical and thermal properties .
In biology and medicine, this compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices. Its ability to initiate polymerization at low temperatures makes it suitable for applications where thermal stability is crucial .
Mechanism of Action
The mechanism of action of dineopentylperoxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals are highly reactive and can initiate the polymerization of monomers by breaking the double bonds in vinyl monomers. The molecular targets of this compound are the carbon-carbon double bonds in the monomers, which are converted into single bonds during the polymerization process .
Comparison with Similar Compounds
Similar Compounds:
- Di-tert-butylperoxide
- Benzoyl peroxide
- Cumene hydroperoxide
Comparison: Dineopentylperoxydicarbonate is unique among organic peroxides due to its high thermal stability and ability to initiate polymerization at relatively low temperatures. Compared to di-tert-butylperoxide and benzoyl peroxide, this compound offers better control over the polymerization process and produces polymers with more uniform properties. Its low decomposition temperature also makes it suitable for applications where thermal stability is critical .
Properties
CAS No. |
86695-50-3 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2,2-dimethylpropoxycarbonyloxy 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)7-15-9(13)17-18-10(14)16-8-12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
KZFNMVCALXOLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)OOC(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)





![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


